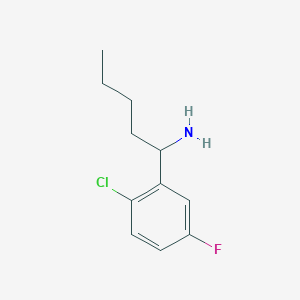

1-(2-Chloro-5-fluorophenyl)pentan-1-amine

Description

Properties

Molecular Formula |

C11H15ClFN |

|---|---|

Molecular Weight |

215.69 g/mol |

IUPAC Name |

1-(2-chloro-5-fluorophenyl)pentan-1-amine |

InChI |

InChI=1S/C11H15ClFN/c1-2-3-4-11(14)9-7-8(13)5-6-10(9)12/h5-7,11H,2-4,14H2,1H3 |

InChI Key |

NRHIUIOJRFGSKX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C1=C(C=CC(=C1)F)Cl)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-Chloro-5-fluorophenyl)pentan-1-amine typically involves the reaction of 2-chloro-5-fluorobenzene with pentan-1-amine under specific conditions. The reaction conditions and reagents used can vary, but common methods include:

Refluxing: the reactants in a suitable solvent such as ethanol or methanol.

Catalysts: like palladium on carbon (Pd/C) may be used to facilitate the reaction.

Temperature control: is crucial to ensure the reaction proceeds efficiently.

Chemical Reactions Analysis

1-(2-Chloro-5-fluorophenyl)pentan-1-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Scientific Research Applications

1-(2-Chloro-5-fluorophenyl)pentan-1-amine has several applications in scientific research, including:

Chemistry: It is used as a reference standard in analytical chemistry for the calibration of instruments and validation of methods.

Biology: The compound is used in biological studies to investigate its effects on cellular processes and pathways.

Medicine: Research into potential therapeutic applications, such as its effects on specific receptors or enzymes, is ongoing.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-fluorophenyl)pentan-1-amine involves its interaction with specific molecular targets. These targets may include:

Receptors: The compound may bind to certain receptors, modulating their activity and influencing cellular responses.

Enzymes: It may inhibit or activate specific enzymes, affecting metabolic pathways and biochemical reactions.

Comparison with Similar Compounds

1-(2-Chloro-5-fluorophenyl)pentan-1-amine can be compared to other similar compounds, such as:

1-(2-Chloro-4-fluorophenyl)pentan-1-amine: Similar in structure but with a different fluorine position.

1-(2-Chloro-5-bromophenyl)pentan-1-amine: Contains a bromine atom instead of fluorine.

1-(2-Chloro-5-methylphenyl)pentan-1-amine: Contains a methyl group instead of fluorine.

These comparisons highlight the unique properties of this compound, such as its specific reactivity and interaction with molecular targets.

Biological Activity

1-(2-Chloro-5-fluorophenyl)pentan-1-amine, a compound with significant potential in medicinal chemistry, has garnered attention due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

- Molecular Formula : C₁₁H₁₄ClF

- Molecular Weight : Approximately 201.67 g/mol

- Structure : The compound features a pentane chain with a chloro and fluoro substituent on a phenyl ring, contributing to its biological properties.

The mechanism of action for this compound involves interactions with specific biological targets:

- Molecular Targets : It is believed to interact with neurotransmitter receptors and enzymes, modulating various biochemical pathways.

- Biochemical Pathways : The compound may influence pathways related to neurotransmission and cellular signaling, potentially leading to therapeutic effects in neurological disorders.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of related compounds. For instance:

- Compounds structurally similar to this compound have shown promising antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL .

- The compound demonstrated the ability to disrupt bacterial biofilms and exhibited a slower development of bacterial resistance compared to traditional antibiotics like norfloxacin .

Neuropharmacological Effects

The compound's structure suggests potential applications in treating neurological disorders:

- Its interaction with neurotransmitter systems could lead to effects on mood regulation and cognitive functions, warranting further investigation into its neuropharmacological profile.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Long carbon chain with chloro and fluoro groups | Potentially high antibacterial and neuroactive properties |

| (S)-1-(2-Chloro-5-fluorophenyl)pentan-1-amine | Chiral center present | Varied pharmacological effects due to stereochemistry |

| 1-(2-Chloro-5-fluorophenyl)butan-1-amine | Shorter carbon chain | Limited biological activity compared to pentanamine |

Study on Antibacterial Efficacy

A study evaluated the antibacterial efficacy of a series of compounds related to this compound:

- The study found that these compounds not only inhibited bacterial growth but also affected the structural integrity of bacterial membranes, leading to cell lysis .

Neuropharmacological Investigation

Another research effort focused on the neuropharmacological properties:

- Preliminary results indicated that the compound could modulate neurotransmitter levels in vitro, suggesting potential therapeutic applications in anxiety and depression treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.